Acetylalanylalanine

Thermal stability Sterilization Parenteral nutrition

Acetylalanylalanine (N-acetyl-L-alanyl-L-alanine; Ac-Ala-Ala-OH) is a synthetic N-terminally acetylated dipeptide composed of two L-alanine residues linked by a peptide bond, with molecular formula C8H14N2O4 and molecular weight 202.21 g/mol. Its well-defined structure and acetyl cap make it a widely used model substrate for investigating acyl-peptide hydrolase kinetics, peptide bond stability, and N-terminal protein modifications.

Molecular Formula C8H14N2O4
Molecular Weight 202.21 g/mol
CAS No. 19245-87-5
Cat. No. B102775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylalanylalanine
CAS19245-87-5
SynonymsAc-D-Ala-D-Ala
acetyl-Ala-Ala
acetyl-D-alanyl-D-alanine
acetylalanylalanine
acetylalanylalanine, (L)-isomer
N-acetyl-alanyl-alanine
N-acetyl-L-alanyl-L-alanine
Molecular FormulaC8H14N2O4
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)O)NC(=O)C
InChIInChI=1S/C8H14N2O4/c1-4(9-6(3)11)7(12)10-5(2)8(13)14/h4-5H,1-3H3,(H,9,11)(H,10,12)(H,13,14)/t4-,5-/m0/s1
InChIKeyMJZMSEWWBGCBFM-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylalanylalanine (CAS 19245-87-5): A Defined Dipeptide Model for Biochemical Research and Industrial Formulation


Acetylalanylalanine (N-acetyl-L-alanyl-L-alanine; Ac-Ala-Ala-OH) is a synthetic N-terminally acetylated dipeptide composed of two L-alanine residues linked by a peptide bond, with molecular formula C8H14N2O4 and molecular weight 202.21 g/mol . Its well-defined structure and acetyl cap make it a widely used model substrate for investigating acyl-peptide hydrolase kinetics, peptide bond stability, and N-terminal protein modifications [1]. Unlike its non-acetylated counterparts, the N-terminal acetylation confers resistance to aminopeptidase degradation and enhanced thermal stability under sterilization conditions, which are critical differentiators for both research and industrial procurement [2].

Why Acetylalanylalanine Cannot Be Substituted with Generic Dipeptides or N-Acyl Alternatives Without Data Verification


Superficially, Acetylalanylalanine (CAS 19245-87-5) appears interchangeable with other acetylated dipeptides, non-acetylated alanylalanine, or even simple N-acetyl amino acids. However, the N-acetyl cap and the L,L stereochemistry together confer a unique profile that generic substitutions fail to replicate. N-acyl dipeptides exhibit absolute stability under heat sterilization (121 °C, 5–20 min), whereas non-acetylated dipeptides undergo cyclo-condensation to form potentially epimerizable 2,5-diketopiperazines [1]. Furthermore, acyl-peptide hydrolase discriminates sharply among acetylated substrates: Ac-Ala-Ala hydrolysis is inhibited by chloride and thiocyanate anions at 0.1–0.5 M, while chromogenic substrates such as acetylalanine p-nitroanilide are activated under identical conditions [2]. Stereochemistry also dictates biological recognition: the L,L-isomer does not bind vancomycin, whereas the D,D-isomer (N-acetyl-D-alanyl-D-alanine, CAS 19993-26-1) binds with a Kd of 54 µM [3]. These orthogonal differentiators—thermal stability, anion-dependent enzyme kinetics, and stereospecific ligand binding—mean that substituting Ac-Ala-Ala-OH without verification risks experimental failure or formulation non-compliance.

Quantitative Differentiation Evidence for Acetylalanylalanine Against Closest Analogs and Alternatives


Thermal Sterilization Stability: N-Acyl Dipeptides vs. Non-Acylated Dipeptides

Under conventional heat sterilization conditions (121 °C for 5–20 minutes), N-acyl dipeptides including N-acetylalanylalanine remain absolutely stable, whereas corresponding non-acetylated dipeptides undergo cyclo-condensation to form 2,5-diketopiperazines, which exhibit a higher tendency to epimerize than the linear dipeptides [1]. This difference is documented in US Patent 5,534,538, which explicitly claims N-acyl dipeptides as advantageous for heat-sterilizable infusion solutions and cell culture media [1].

Thermal stability Sterilization Parenteral nutrition Cell culture media Formulation

Differential Anion Modulation: Ac-Ala-Ala vs. Chromogenic Acyl-Peptide Hydrolase Substrates

In kinetic studies with rat liver acyl-peptide hydrolase, the hydrolysis of Ac-Ala-Ala and Ac-Ala-Ala-Ala is inhibited by chloride (Cl⁻) and thiocyanate (SCN⁻) at concentrations between 0.1 and 0.5 M. By contrast, the hydrolysis of acetylalanine p-nitroanilide and acetylalanine beta-naphthylamide is activated by these same anions under identical conditions [1]. The Km values for Ac-Ala-Ala fall within the 1–9 mM range, with Vmax values of 100–500 nmol/min/µg enzyme, and the enzyme preferentially removes Ac-Ala, Ac-Met, and Ac-Ser among acetylated N-terminal residues [1].

Enzyme kinetics Acyl-peptide hydrolase Anion modulation Substrate selectivity Serine protease

Stereochemical Differentiation: Vancomycin Binding of L,L- vs. D,D-Isomer

The L,L-stereoisomer N-acetyl-L-alanyl-L-alanine (CAS 19245-87-5) does not bind to vancomycin, whereas its D,D-stereoisomer N-acetyl-D-alanyl-D-alanine (CAS 19993-26-1) binds vancomycin with a dissociation constant (Kd) of 54 µM [1]. Vancomycin recognizes the D-Ala-D-Ala terminus of peptidoglycan precursors, and the stereochemical inversion in the L,L-isomer completely abolishes this recognition [2]. This stereochemical specificity is foundational to glycopeptide antibiotic mechanism-of-action studies.

Vancomycin Peptidoglycan Stereochemistry Antibiotic binding Negative control

Substrate Selectivity Rank for Human Erythrocyte N-Acetylalanine Aminopeptidase

Human erythrocyte N-acetylalanine aminopeptidase exhibits a defined substrate preference hierarchy among N-acetylated peptides. N-acetylalanylalanine ranks fourth in activity among six tested substrates, with the rank order being: N-acetylalanine-4-nitroanilide (highest) > N-acetylalanyl-alanylalanine > N-acetylalanyl-tyrosyl-isoleucine > N-acetylalanylalanine > N-acetylalanyl-alanyl-alanylalanine > N-acetylalanine ethyl ester (lowest) [1]. Unacetylated peptides and alanine-4-nitroanilide are not hydrolyzed at all, confirming absolute specificity for the N-acetyl cap [1]. This rank order was determined using the purified enzyme with a specific activity of 18.1 U/A280 unit at pH 8.3 [1].

Aminopeptidase Substrate specificity Acyl-peptide hydrolase Human erythrocytes Enzyme assay

Atmospheric Oxidative Stability: Ac-Ala-Ala-OH vs. Longer Acetylated Oligoalanines

Computationally predicted atmospheric hydroxyl radical reaction rates indicate that Ac-Ala-Ala-OH (two alanine residues) has an atmospheric half-life of 0.441 days (12-hr day; 1.5 × 10^6 OH/cm³), which is approximately twice the half-life predicted for the tetraalanine analog Ac-Ala-Ala-Ala-Ala-OH (0.222 days under identical conditions) . Both values are generated using the AOPWIN v1.92 model within the US EPA EPISuite estimation framework. While these are in silico predictions and lack experimental validation, the relative trend (dipeptide > tetrapeptide stability toward OH radical oxidation) is mechanistically consistent with increased molecular surface area and additional oxidizable amide bonds in longer oligomers.

Environmental fate Atmospheric oxidation Hydroxyl radical Half-life Degradation modeling

Optimal Application Scenarios for Acetylalanylalanine Based on Verified Quantitative Differentiation Evidence


Heat-Sterilizable Parenteral Nutrition and Cell Culture Media Formulations

Acetylalanylalanine is uniquely suited as a thermally stable source of C-terminal alanine in infusion solutions and cell culture media that require terminal autoclave sterilization (121 °C, 5–20 min). Non-acetylated dipeptides degrade to 2,5-diketopiperazines under these conditions, potentially introducing epimeric impurities with unknown physiological effects [1]. The patent literature explicitly demonstrates that N-acyl dipeptides support cell growth equivalently to free amino acids while maintaining absolute chemical integrity post-sterilization, a claim not substantiated for non-acylated alternatives [1].

Acyl-Peptide Hydrolase Substrate for Mechanistic and Inhibitor Screening Assays

As a native peptide substrate for acyl-peptide hydrolase (EC 3.4.19.1), Ac-Ala-Ala-OH enables investigators to study the enzyme's serine protease mechanism under physiologically relevant anion conditions. The observation that Cl⁻ and SCN⁻ (0.1–0.5 M) inhibit Ac-Ala-Ala hydrolysis while activating chromogenic substrate turnover makes this compound indispensable for distinguishing between native peptide hydrolysis and artificial chromogenic reporter activity [2]. The enzyme's preference for Ac-Ala as the N-terminal residue further supports its use as a representative substrate for N-terminal deblocking studies [2].

Stereochemical Negative Control in Vancomycin and Peptidoglycan Biosynthesis Research

In glycopeptide antibiotic binding assays and peptidoglycan precursor studies, Ac-Ala-Ala-OH (L,L-isomer) serves as a critical stereochemically pure negative control [3]. The D,D-isomer (CAS 19993-26-1) binds vancomycin with Kd = 54 µM and is a validated mimic of the bacterial peptidoglycan D-Ala-D-Ala terminus, while the L,L-isomer shows no detectable binding [3][4]. Procurement of the correct stereoisomer (CAS 19245-87-5, not 19993-26-1) is essential for experiments requiring the absence of vancomycin recognition.

Environmental Degradation and Ecotoxicological Fate Modeling

For environmental risk assessment of acetylated peptide waste streams, the predicted atmospheric OH radical half-life of Ac-Ala-Ala-OH (0.441 days) provides a benchmark for comparing degradation rates across homologous acetylated oligoalanine series . The approximately 2-fold longer atmospheric persistence relative to Ac-Ala-Ala-Ala-Ala-OH (0.222 days) quantifies the impact of chain length on oxidative stability and can inform disposal and containment protocols.

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